Product packaging for 2-Prop-1-en-2-yl-3,1-benzoxazin-4-one(Cat. No.:)

2-Prop-1-en-2-yl-3,1-benzoxazin-4-one

Cat. No.: B5647171
M. Wt: 187.19 g/mol
InChI Key: AZNRRSDDHIZUAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Prop-1-en-2-yl-3,1-benzoxazin-4-one is a versatile 4H-3,1-benzoxazin-4-one derivative, a heterocyclic scaffold recognized for its significant value in synthetic and medicinal chemistry research . This compound serves as a crucial synthetic intermediate for developing more complex molecular architectures. Its structure is particularly valuable in the synthesis of spiropyrans, a major class of molecular photoswitches . These compounds are foundational for designing smart materials, optical data storage systems, and molecular machines due to their ability to undergo reversible structural changes in response to light . The benzoxazin-4-one core is typically constructed via cyclodehydration reactions, with modern synthetic protocols utilizing efficient, one-pot methods under mild conditions to achieve high yields . Researchers actively explore this heterocycle's integration into larger systems to create novel compounds with potential bioactivities, including anticancer, antimicrobial, and anti-inflammatory properties, making it a privileged structure in drug discovery endeavors . This product is provided for chemical research and laboratory use. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NO2 B5647171 2-Prop-1-en-2-yl-3,1-benzoxazin-4-one

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-prop-1-en-2-yl-3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-7(2)10-12-9-6-4-3-5-8(9)11(13)14-10/h3-6H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZNRRSDDHIZUAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=NC2=CC=CC=C2C(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Spectrometric Approaches for Structural Elucidation of 2 Prop 1 En 2 Yl 3,1 Benzoxazin 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Benzoxazinone (B8607429) Structural Assignmentnih.gov

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including proton environments, the carbon skeleton, and the connectivity between atoms.

Proton NMR (¹H NMR) Analysis of Proton Environmentslibretexts.org

The ¹H NMR spectrum of 2-Prop-1-en-2-yl-3,1-benzoxazin-4-one is expected to display distinct signals corresponding to the aromatic protons of the benzoxazinone core and the protons of the isopropenyl substituent at the C2 position.

The four protons on the benzene (B151609) ring (H-5, H-6, H-7, H-8) would appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. libretexts.orglibretexts.org Their specific chemical shifts and coupling patterns (doublets, triplets, or doublets of doublets) would depend on their position relative to the electron-withdrawing carbonyl and imine groups. For instance, the H-5 proton, being adjacent to the carbonyl group, is expected to be the most deshielded and appear furthest downfield.

The isopropenyl group [-C(CH₃)=CH₂] would produce two characteristic signals for the vinylic protons and one for the methyl protons. The two geminal vinylic protons are diastereotopic and would likely appear as two distinct singlets or narrow multiplets in the δ 5.0-6.0 ppm range. The methyl group protons would appear as a singlet further upfield, typically around δ 2.0-2.3 ppm. youtube.com

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H-5~8.2dd
H-6~7.6td
H-7~7.9td
H-8~7.8d
=CH₂ (vinylic)~5.8s
=CH₂ (vinylic)~5.5s
-CH₃ (methyl)~2.2s

Note: This table represents predicted values based on analogous structures. dd = doublet of doublets, td = triplet of doublets, d = doublet, s = singlet.

Carbon-13 NMR (¹³C NMR) Chemical Shift Correlations and Carbon Skeleton Elucidationpressbooks.pub

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the imine carbon, the aromatic carbons, and the carbons of the isopropenyl group.

The carbonyl carbon (C-4) is expected to be the most downfield signal, typically appearing around δ 160-165 ppm. nih.gov The imine carbon (C-2) would also be significantly deshielded, with a predicted chemical shift in the range of δ 155-160 ppm. The quaternary carbon of the isopropenyl group would likely resonate around δ 140-145 ppm, while the terminal methylene (B1212753) (=CH₂) carbon would appear near δ 120-125 ppm. libretexts.orgoregonstate.edu The methyl carbon signal is expected at a much higher field, around δ 20-25 ppm. The eight carbons of the benzoxazinone ring system would produce signals in the aromatic region (δ 115-150 ppm), with C-8a being the most downfield of the aromatic carbons due to its proximity to both the ring oxygen and nitrogen. pressbooks.pub

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (Imine)~158
C-4 (Carbonyl)~162
C-4a~118
C-5~128
C-6~129
C-7~137
C-8~117
C-8a~147
-C(CH₃)= (quat. vinyl)~142
=CH₂ (term. vinyl)~122
-CH₃ (methyl)~22

Note: This table represents predicted values based on analogous structures.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Spatial Relationships

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments is essential. science.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the aromatic ring (e.g., H-5 with H-6, H-6 with H-7, and H-7 with H-8), confirming their connectivity and aiding in their specific assignment.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. columbia.edu This would definitively link each proton signal (e.g., H-5, H-6, H-7, H-8, vinylic =CH₂, and methyl -CH₃) to its corresponding carbon atom (C-5, C-6, C-7, C-8, vinylic =CH₂, and methyl -CH₃).

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. columbia.edunih.gov It is critical for piecing together the molecular skeleton. Key expected HMBC correlations would include:

Correlations from the isopropenyl methyl protons (-CH₃) to the imine carbon (C-2) and the quaternary vinylic carbon.

Correlations from the vinylic protons (=CH₂) to the imine carbon (C-2).

Correlations from the aromatic proton H-5 to the carbonyl carbon (C-4) and C-4a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close to each other in space, regardless of whether they are bonded. nanalysis.comlibretexts.org NOESY can provide crucial information about the three-dimensional conformation of the molecule. For example, a NOESY correlation between the isopropenyl protons and the H-8 proton on the aromatic ring would confirm their spatial proximity, providing insight into the preferred orientation of the substituent at C-2. numberanalytics.comnumberanalytics.com

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound, the molecular formula is C₁₁H₉NO₂. HRMS would be used to measure the exact mass of the molecular ion [M+H]⁺ or [M]⁺•.

Molecular Formula: C₁₁H₉NO₂

Calculated Monoisotopic Mass: 187.06333 u

An experimental HRMS measurement matching this calculated value to within a few parts per million (ppm) would provide strong evidence for the proposed molecular formula, distinguishing it from other potential formulas with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Elucidating Substructure Information and Generic Fragmentation Patterns

Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion (or a primary fragment ion), subjecting it to fragmentation, and then analyzing the resulting fragment ions (daughter ions). This process provides detailed information about the molecule's substructures and connectivity. nih.gov

For 2-phenyl-4H-3,1-benzoxazin-4-one, a known analogue, fragmentation often proceeds through characteristic losses. rsc.org A plausible fragmentation pathway for this compound under electron ionization (EI) or collision-induced dissociation (CID) would likely involve:

Formation of the molecular ion (M⁺•): m/z = 187.

Retro-Diels-Alder (RDA) type fragmentation: A characteristic pathway for benzoxazinones involves the cleavage of the heterocyclic ring. This could lead to the loss of the isopropenyl isocyanate fragment (CH₂=C(CH₃)-N=C=O), resulting in a benzynium ion at m/z 76.

Loss of Carbon Monoxide (CO): A common fragmentation for carbonyl-containing compounds is the neutral loss of 28 Da (CO) from the molecular ion, which would yield a fragment ion at m/z 159.

Loss of the Isopropenyl Radical: Cleavage of the C2-substituent could lead to the loss of a C₃H₅• radical (41 Da), resulting in an ion at m/z 146, representing the benzoxazinone core without the substituent.

By analyzing these characteristic fragmentation patterns, MS/MS provides powerful confirmatory evidence for the proposed structure, complementing the data obtained from NMR spectroscopy.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups (e.g., Carbonyl, Olefinic, Heteroatom Bonds)

Infrared (IR) spectroscopy is a fundamental technique for identifying the key functional groups present in a molecule. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its core structural features: the benzoxazinone ring system and the isopropenyl substituent.

The most prominent absorption band would arise from the C=O (carbonyl) stretching vibration of the lactone ring. In related 2-substituted-4H-3,1-benzoxazin-4-ones, this band typically appears in the region of 1700-1760 cm⁻¹. The exact position is influenced by the electronic effects of the substituent at the 2-position.

Another key feature is the C=N (imine) stretching vibration of the oxazine (B8389632) ring, which is expected to be observed in the range of 1620-1680 cm⁻¹. The stretching vibrations of the C=C bonds within the aromatic benzene ring would produce signals between 1450 and 1600 cm⁻¹.

The isopropenyl group (prop-1-en-2-yl) would introduce a characteristic C=C stretching vibration for the olefinic bond, anticipated around 1640-1680 cm⁻¹. The out-of-plane bending vibrations (=C-H) of the vinylidene group are expected to appear as a strong band in the 880-900 cm⁻¹ region.

The C-O-C (ether) linkage within the oxazine ring will show stretching vibrations, typically in the 1200-1300 cm⁻¹ range for the asymmetric stretch and around 1000-1100 cm⁻¹ for the symmetric stretch. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group of the isopropenyl moiety would appear just below 3000 cm⁻¹.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Vibration Type
C=O (Lactone) 1700-1760 Stretching
C=N (Imine) 1620-1680 Stretching
C=C (Olefinic) 1640-1680 Stretching
C=C (Aromatic) 1450-1600 Stretching
C-O-C (Asymmetric) 1200-1300 Stretching
C-O-C (Symmetric) 1000-1100 Stretching
=C-H (Olefinic) 880-900 Out-of-plane Bending
C-H (Aromatic) >3000 Stretching
C-H (Aliphatic) <3000 Stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule and helps to characterize its chromophoric system. The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the benzoxazinone nucleus, which constitutes the primary chromophore.

Studies on analogous 2-substituted-3,1-benzoxazin-4-ones have shown that these compounds typically exhibit multiple absorption bands in the UV region, corresponding to π → π* and n → π* electronic transitions. researchgate.netresearchgate.net The benzene ring fused to the oxazine moiety contributes significantly to the π → π* transitions.

It is anticipated that this compound would display strong absorption bands in the range of 200-350 nm. The presence of the isopropenyl group in conjugation with the C=N bond of the oxazine ring may influence the position and intensity of these absorption maxima (λmax). This extended conjugation, when compared to a simple alkyl substituent, could potentially lead to a bathochromic (red) shift of the π → π* transition bands.

The n → π* transition, involving the non-bonding electrons of the oxygen and nitrogen atoms, is expected to appear as a weaker absorption band at a longer wavelength, possibly overlapping with the stronger π → π* bands. The solvent used for the analysis can also influence the position of these bands, with polar solvents often causing a hypsochromic (blue) shift for n → π* transitions. The study of related compounds has often involved recording spectra in solvents like ethanol (B145695) or methanol (B129727).

Table 2: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound

Predicted λmax (nm) Type of Transition Chromophore
200-250 π → π* Benzene Ring
250-350 π → π* Benzoxazinone System
>300 (weak) n → π* C=O, C=N

Mechanistic Investigations of Chemical Reactions Involving 2 Prop 1 En 2 Yl 3,1 Benzoxazin 4 One

Reactivity at the Benzoxazinone (B8607429) Heterocyclic Ring

The benzoxazinone ring is an intriguing scaffold featuring an embedded ester (lactone) and an imine-like functionality within an aromatic system. Its reactivity is largely characterized by the electrophilic nature of the carbonyl carbon at the C-4 position.

The C-4 carbonyl group of the benzoxazinone ring is a prime target for nucleophilic attack. This interaction is the initiating step for a cascade of reactions, most notably leading to the opening of the heterocyclic ring. The mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate is often unstable and collapses, cleaving the C4-O1 ester bond. This ring-opening process generates an N-acylanthranilic acid derivative, which serves as a versatile intermediate for the synthesis of other heterocyclic systems. researchgate.net

The reaction of 2-substituted-3,1-benzoxazin-4-ones with various nitrogen nucleophiles, such as hydrazine hydrate and primary amines, typically proceeds with a high degree of regioselectivity at the C-4 position. researchgate.net This leads to the formation of 2,3-disubstituted quinazolin-4(3H)-ones. The process begins with the nucleophilic attack on the C-4 carbonyl, followed by ring cleavage to form an N-acylanthranilamide intermediate, which then undergoes intramolecular cyclization with the elimination of water to yield the stable quinazolinone ring system. researchgate.net Similarly, reactions with carbon nucleophiles like Grignard reagents can also induce ring cleavage. researchgate.net

Table 1: Representative Nucleophilic Ring-Opening Reactions of 2-Substituted-3,1-Benzoxazin-4-ones

Nucleophile Intermediate Product Final Product Reference
Hydrazine Hydrate (NH₂NH₂) N-Acylanthranilohydrazide 3-Amino-2-substituted-quinazolin-4(3H)-one researchgate.net
Primary Amine (R-NH₂) N-Acyl-N'-alkyl-anthranilamide 3-Alkyl-2-substituted-quinazolin-4(3H)-one researchgate.net
Grignard Reagent (R-MgX) Ring-opened ketone intermediate Benzophenone derivatives researchgate.net

Electrophilic aromatic substitution (EAS) reactions occur on the benzene (B151609) portion of the benzoxazinone core. msu.edu The mechanism follows a canonical two-step pathway: the initial attack of an electrophile to form a resonance-stabilized carbocation intermediate (a benzenonium ion), followed by the rapid deprotonation to restore aromaticity. msu.eduyoutube.com

An example of this reactivity is the nitration of related 2-methyl-benzoxazinone systems, which has been shown to produce 7-nitro derivatives, indicating that substitution occurs on the aromatic ring. researchgate.net

Transformations of the Prop-1-en-2-yl Moiety

The isopropenyl side chain at the C-2 position is an electron-rich olefin, making it susceptible to a variety of transformations, particularly addition and cycloaddition reactions.

The double bond of the isopropenyl group is a key site for synthetic elaboration. It can readily participate in cycloaddition reactions, which are powerful methods for constructing new carbocyclic and heterocyclic rings. mdpi.com

One of the most significant reactions is the [3+2] cycloaddition, also known as 1,3-dipolar cycloaddition. nih.gov In this reaction, the isopropenyl group acts as the dipolarophile, reacting with a 1,3-dipole such as a nitrile oxide or an azide. For instance, reaction with a benzonitrile N-oxide would be expected to yield an isoxazoline ring fused or linked to the benzoxazinone core, a transformation that is often highly regioselective. nih.gov

The isopropenyl group can also function as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions) with suitable dienes. rsc.org Furthermore, the double bond can be functionalized through various other classic olefin reactions, including:

Hydrogenation: Catalytic hydrogenation would reduce the double bond to yield the corresponding 2-isopropyl-3,1-benzoxazin-4-one.

Halogenation: Addition of halogens like Br₂ or Cl₂ across the double bond would produce a dihalo-isopropyl derivative.

Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) would form an epoxide, a versatile intermediate for further reactions.

Table 2: Potential Cycloaddition Reactions of the Isopropenyl Moiety

Reaction Type Reactant Expected Product Class
[3+2] Cycloaddition Nitrile Oxide (Ar-CNO) Isoxazoline derivative
[3+2] Cycloaddition Azide (R-N₃) Triazoline derivative

Beyond reactions at the double bond, the isopropenyl side chain can be modified using several derivatization strategies. Oxidative cleavage of the olefin is a powerful tool. Treatment with ozone (O₃) followed by a reductive workup would cleave the double bond to furnish a methyl ketone, transforming the starting material into 2-acetyl-3,1-benzoxazin-4-one. This ketone provides a new handle for further functionalization, such as aldol condensations or alpha-halogenation reactions. These derivatization methods significantly expand the synthetic utility of the parent molecule by allowing for the introduction of new functional groups and the extension of the carbon skeleton.

Ring Opening and Ring Closure Dynamics of 2-Prop-1-en-2-yl-3,1-benzoxazin-4-one

The dynamic interplay between the ring-closed and ring-opened forms of the benzoxazinone nucleus is a cornerstone of its reactivity. As discussed in section 4.1.1, the reversible nucleophilic addition to the C-4 carbonyl is the key event that governs these dynamics. researchgate.net

The process can be summarized as follows:

Nucleophilic Attack: A nucleophile adds to the electrophilic C-4 carbonyl carbon.

Tetrahedral Intermediate Formation: A short-lived tetrahedral intermediate is formed.

Ring Opening: This intermediate collapses, leading to the cleavage of the endocyclic C4-O1 ester bond. This step results in the formation of a linear N-(prop-1-en-2-oyl)anthranilate derivative.

This ring-opened species exists in equilibrium with the starting benzoxazinone. The position of this equilibrium is influenced by factors such as the nucleophilicity of the attacking species, solvent polarity, and pH. The opened intermediate is often the crucial precursor for the synthesis of other heterocyclic systems. For example, when an amine is the nucleophile, the intermediate N-acylanthranilamide can undergo an intramolecular condensation between the amide nitrogen and the newly formed ester or carboxylic acid, leading to the irreversible formation of a thermodynamically stable six-membered quinazolinone ring. researchgate.net This pathway from a benzoxazinone to a quinazolinone highlights the synthetic potential embedded in the ring opening and ring closure dynamics of the parent molecule.

Photochemical and Electrochemical Reactivity Pathways

Detailed experimental studies specifically investigating the photochemical and electrochemical reactivity pathways of this compound are not extensively documented in publicly available scientific literature. General principles of photochemistry and electrochemistry of related structural motifs, such as alkenyl-substituted aromatic compounds and the benzoxazinone core, can offer hypothetical reaction pathways. However, without specific research on the target molecule, any detailed discussion would be speculative.

Photochemical Reactivity:

In the absence of dedicated studies, potential photochemical reactions of this compound could be inferred by considering the individual chromophores within the molecule. The benzoxazinone ring system and the isopropenyl group are both capable of absorbing UV light, which could lead to various photochemical transformations.

Hypothetically, irradiation of the isopropenyl group could lead to [2+2] cycloadditions or E/Z isomerization if the substitution pattern allowed. The aromatic benzoxazinone core would be expected to exhibit photostability to some extent, but could also be involved in photoreactions, potentially leading to ring-opening or rearrangement products. The interaction between the excited states of the isopropenyl group and the benzoxazinone ring is a key area that would require experimental investigation to elucidate the actual photochemical behavior.

Electrochemical Reactivity:

Similarly, the electrochemical behavior of this compound has not been specifically reported. The electrochemical reactivity would be dictated by the oxidation and reduction potentials of the functional groups present.

The isopropenyl group could potentially undergo electrochemical oxidation or reduction. The benzoxazinone moiety also contains electroactive sites, including the carbonyl group and the imine-like C=N bond within the heterocyclic ring, which could be susceptible to reduction. The aromatic ring could also be subject to oxidation or reduction at higher potentials.

To understand the electrochemical pathways, cyclic voltammetry would be a crucial experimental technique. This would help in determining the oxidation and reduction potentials, the reversibility of the electron transfer processes, and provide insights into the stability of the resulting radical ions or other intermediates.

Due to the lack of specific research data, no detailed mechanistic schemes or data tables can be provided at this time. Further experimental investigation is required to characterize the photochemical and electrochemical reactivity of this compound.

Computational and Theoretical Chemistry Studies on 2 Prop 1 En 2 Yl 3,1 Benzoxazin 4 One

Conformational Analysis and Potential Energy Surfaces

The 2-prop-1-en-2-yl group attached to the nitrogen atom of the benzoxazinone (B8607429) ring introduces significant conformational flexibility. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. nih.gov

Computational methods can be used to map the potential energy surface (PES) of the molecule as a function of one or more dihedral angles. For 2-prop-1-en-2-yl-3,1-benzoxazin-4-one, a key dihedral angle would be the C-C-N-C angle defining the orientation of the propenyl group relative to the benzoxazinone ring system. By systematically rotating this bond and calculating the energy at each step (a "PES scan"), one can identify the low-energy (stable) conformers and the energy barriers (transition states) that separate them. nih.gov This analysis is crucial for understanding which shapes the molecule is most likely to adopt in solution, which in turn affects its reactivity and interactions with other molecules. semanticscholar.org

Illustrative Conformational Energy Profile This table shows hypothetical relative energies for different conformations of the propenyl group. The dihedral angle represents rotation around the N-C bond connecting the substituent to the ring. Energies are relative to the most stable conformer.

ConformerDihedral Angle (°)Relative Energy (kcal/mol)
Global Minimum900.00
Local Minimum-851.25
Transition State04.50

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR chemical shifts, UV-Vis spectra)

A significant application of computational chemistry is the prediction of spectroscopic data, which serves as a vital link between theoretical models and experimental reality.

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method, typically coupled with DFT, is the standard for predicting ¹H and ¹³C chemical shifts. ias.ac.inscispace.com Calculations are often performed using a solvent model (e.g., the Polarizable Continuum Model, PCM) to better simulate experimental conditions. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a calculated standard, such as tetramethylsilane (B1202638) (TMS). scispace.com The predicted spectra can be used to confirm a proposed structure or to assign ambiguous signals in an experimental spectrum. Studies on related structures show that calculated ¹³C NMR shifts generally have excellent agreement with experimental values, while ¹H shifts are also comparable, though sometimes with deviations due to complex intramolecular interactions. ias.ac.inias.ac.in

Illustrative Predicted vs. Experimental NMR Chemical Shifts (ppm) This table provides a hypothetical comparison of NMR data. Such a comparison is used to validate the computational model and confirm the molecular structure.

AtomHypothetical Experimental δ (ppm)Hypothetical Calculated δ (ppm)
C4 (C=O)162.5163.1
C2 (C=N)155.8156.5
Vinyl H (trans to CH₃)5.455.51
Vinyl H (cis to CH₃)5.155.20

For UV-Vis spectroscopy, Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and corresponding oscillator strengths (f), which relate to the intensity of absorption bands. ias.ac.inresearchgate.net This allows for the prediction of the absorption maxima (λmax) in the UV-Vis spectrum. These calculations can identify the specific molecular orbitals involved in the electronic transitions (e.g., n→π* or π→π*), providing a detailed interpretation of the observed spectrum. ias.ac.in

Illustrative TD-DFT Predicted UV-Vis Absorption Data This table shows hypothetical results from a TD-DFT calculation in a solvent like ethanol (B145695).

TransitionCalculated λmax (nm)Oscillator Strength (f)Major Orbital Contribution
S₀ → S₁3450.05n→π
S₀ → S₂2900.45π→π
S₀ → S₃2550.31π→π*

Reaction Mechanism Elucidation via Computational Modeling and Transition State Analysis

Computational modeling is an indispensable tool for elucidating reaction mechanisms. For example, the synthesis of the 3,1-benzoxazin-4-one core often involves the cyclization of an N-acylanthranilic acid. nih.govbohrium.com DFT calculations can be used to map the entire reaction coordinate for such a process. rsc.org

This involves identifying and optimizing the geometries of the reactants, any intermediates, and the final products. Crucially, the transition state (TS) structure for each step—the highest energy point along the reaction path—is located and characterized. The energy difference between the reactants and the transition state defines the activation energy (Ea) of the reaction, which governs its rate. By mapping the full energy profile, chemists can understand the feasibility of a proposed mechanism, identify the rate-determining step, and predict how substituents might influence the reaction outcome. nih.govresearchgate.net

Illustrative Energy Profile for a Hypothetical Reaction Step This table shows a hypothetical energy profile for a key step in the formation or reaction of the benzoxazinone ring.

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State (TS1)+25.5
Intermediate-5.2
Transition State (TS2)+15.8
Products-12.0

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum chemical calculations typically focus on static, single-molecule properties in a vacuum or implicit solvent, Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior in an explicit environment over time. MD simulations have been used to study the stability and interactions of other benzoxazinone derivatives, particularly in biological contexts. nih.govnih.gov

In an MD simulation, the molecule of interest (e.g., this compound) is placed in a simulation box filled with explicit solvent molecules (like water). The forces between all atoms are calculated using a classical force field, and Newton's equations of motion are solved to simulate the movement of the atoms over time, typically on the nanosecond to microsecond scale.

MD simulations are particularly useful for:

Conformational Sampling: Exploring the full range of accessible conformations in solution, complementing the static picture from PES scans.

Solvation Effects: Studying the specific arrangement of solvent molecules around the solute and identifying key intermolecular interactions like hydrogen bonds.

Dynamic Behavior: Observing how the molecule flexes, bends, and rotates over time, providing a more realistic model of its behavior than a single, static structure.

For this compound, MD simulations would reveal the preferred conformations of the propenyl group in solution and the dynamics of its interaction with the surrounding solvent, offering a deeper understanding of its behavior in a realistic chemical environment.

Structure Activity Relationship Sar Studies and Rational Design Principles for 2 Prop 1 En 2 Yl 3,1 Benzoxazin 4 One Derivatives

Strategy for Analog Synthesis and Chemical Library Generation

The synthesis of a chemical library of analogs is a primary strategy for exploring the SAR of a lead compound. For 2-prop-1-en-2-yl-3,1-benzoxazin-4-one, this would involve the systematic modification of its core structure.

General Synthetic Routes: The most common method for synthesizing 2-substituted-4H-3,1-benzoxazin-4-ones starts with anthranilic acid or its derivatives. nih.govrsc.org The general approach involves the acylation of the amino group of anthranilic acid with a suitable acyl chloride, followed by cyclization. uomosul.edu.iq

Starting Materials: The synthesis would likely begin with anthranilic acid and methacryloyl chloride (the acyl chloride corresponding to the isopropenyl group).

Library Generation Strategy: To generate a library of analogs, modifications could be introduced at several positions:

Benzene (B151609) Ring: Using substituted anthranilic acids would introduce various functional groups (e.g., halogens, nitro, methoxy (B1213986) groups) onto the benzene ring of the benzoxazinone (B8607429) scaffold. This is a common strategy to probe the electronic and steric requirements for activity. nih.gov

Isopropenyl Group: The prop-1-en-2-yl group itself could be modified. For example, saturation to an isopropyl group, or replacement with other vinyl, styryl, or small alkyl/cycloalkyl groups would help determine the importance of the unsaturation and size of the C-2 substituent. jocpr.com

Nitrogen Atom: While less common, substitution at the N-3 position is another potential point of diversification, though it can be synthetically challenging.

A variety of synthetic methods have been developed for benzoxazinone synthesis, including microwave-assisted and ultrasound-irradiated techniques, which can accelerate the generation of a chemical library. mdpi.com

Identification of Key Pharmacophoric Features within the Benzoxazinone Scaffold

A pharmacophore is the ensemble of steric and electronic features necessary for a molecule to interact with a specific biological target and trigger a response. For the benzoxazinone scaffold, several key features have been identified in various biological contexts.

Hydrogen Bond Acceptors: The carbonyl group (C=O) at the C-4 position and the oxygen atom within the oxazinone ring are crucial hydrogen bond acceptors. nih.gov These features often interact with key amino acid residues in the active site of target enzymes, such as serine proteases. nih.gov

Aromatic/Hydrophobic Region: The fused benzene ring provides a large, flat, hydrophobic surface that can engage in van der Waals or π-π stacking interactions with the target protein.

The C-2 Substituent: The nature of the group at the C-2 position is a primary determinant of potency and selectivity. This substituent projects into the S1 specificity pocket of many proteases, and its size, shape, and electronic properties dictate the binding affinity. nih.gov For the target compound, the isopropenyl group would occupy this critical space.

Interactive Table: Putative Pharmacophoric Features

FeatureTypePotential Role
C4 Carbonyl OxygenH-Bond AcceptorInteraction with protein backbone or side-chain donors
Ring Oxygen (O1)H-Bond AcceptorAnchoring in the binding pocket
Benzene RingAromatic/Hydrophobicπ-π stacking, hydrophobic interactions
C2-Isopropenyl GroupHydrophobic/StericOccupying specificity pockets, modulating scaffold orientation

Influence of Substituent Variations on Molecular Interactions and Selectivity

The influence of substituents on the benzoxazinone scaffold has been explored in the context of various biological targets, such as inhibitors of enzymes like cathepsin G and C1r protease. nih.govnih.gov

Substituents on the Benzene Ring:

Electronic Effects: Electron-withdrawing groups (e.g., nitro, chloro) or electron-donating groups (e.g., methoxy) on the benzene ring can modulate the electronic properties of the entire scaffold, affecting its binding affinity and reactivity. nih.gov

Steric Effects: The position of these substituents (e.g., at positions 5, 6, or 7) can influence the orientation of the molecule within a binding site.

Substituents at the C-2 Position:

This is typically the most sensitive position for modulating activity and selectivity. Studies on 2-aryl-4H-3,1-benzoxazin-4-ones have shown that the nature and substitution pattern of the aryl group dramatically impact cytotoxicity and enzyme inhibition. nih.gov

In a study on cathepsin G inhibitors, replacing a phenyl ring at C-2 with a furan-2-yl ring altered the binding orientation and improved potency, highlighting the sensitivity of this position to the substituent's nature. nih.gov

For this compound, the small, relatively rigid isopropenyl group would present a distinct profile compared to larger aryl or more flexible alkyl groups.

Computational Approaches to SAR and Ligand Design (e.g., QSAR principles, docking simulations)

Computational methods are invaluable for understanding SAR and designing new ligands when experimental data is limited.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For benzoxazinone derivatives, QSAR models have been developed to predict antimicrobial activity. nih.gov These models have identified the importance of descriptors related to molecular shape, hydrogen bonding properties, and volume. nih.gov A hypothetical QSAR study on analogs of this compound would quantify the impact of different substituents on its activity, guiding the synthesis of more potent compounds.

Molecular Docking: Docking simulations predict the preferred orientation of a ligand when bound to a target protein. rdd.edu.iq For benzoxazinone derivatives, docking has been used to understand their binding modes as antibacterial agents and enzyme inhibitors. rdd.edu.iqekb.eg For this compound, docking studies would be essential to:

Identify potential biological targets.

Predict its binding pose within an active site.

Visualize key interactions (e.g., hydrogen bonds, hydrophobic contacts).

Explain the potential role of the isopropenyl group in molecular recognition.

Guide the rational design of new derivatives with improved affinity. researchgate.netntu.edu.iq

Role of the Prop-1-en-2-yl Group in Modulating Molecular Recognition and Scaffolding

The prop-1-en-2-yl (isopropenyl) group at the C-2 position is a unique feature that would distinguish this compound from many other reported benzoxazinones. While direct evidence is absent, its potential roles can be hypothesized:

Steric and Shape Influence: The isopropenyl group is a relatively small, planar, and rigid substituent. This defined shape would influence how the molecule fits into a binding pocket, potentially offering a different selectivity profile compared to the more common 2-aryl or 2-alkyl derivatives.

Electronic Properties: The double bond of the isopropenyl group introduces sp2-hybridized carbons and a region of electron density (π-system). This could potentially engage in π-stacking or other electronic interactions with a biological target.

Reactivity: The vinyl group is a potential site for chemical reactions (e.g., Michael addition), which could lead to covalent modification of a target protein, a mechanism employed by some inhibitors. A related compound, 2-vinyl-4H-3,1-benzoxazin-4-one, has been investigated as a human leukocyte elastase inhibitor. jocpr.com

Scaffolding and Orientation: The rigidity of the isopropenyl group would help lock the benzoxazinone core into a specific orientation within a binding site, which can be advantageous for maximizing favorable interactions and minimizing entropic penalties upon binding.

Further experimental and computational work is required to validate these hypotheses and to fully elucidate the specific contributions of the isopropenyl group to the physicochemical properties and biological activity of this compound.

Exploration of Molecular Targets and Biological Mechanisms Mediated by 2 Prop 1 En 2 Yl 3,1 Benzoxazin 4 One in Model Systems

In Vitro Enzyme Inhibition and Activation Studies (e.g., PPO inhibition, serine protease inhibition)

The benzoxazinone (B8607429) core is a well-established inhibitor of several enzyme classes, most notably serine proteases and protoporphyrinogen (B1215707) oxidase (PPO).

Serine Protease Inhibition: A variety of 2-substituted 4H-3,1-benzoxazin-4-ones have been identified as potent inhibitors of serine proteases, such as human leukocyte elastase (HLE), cathepsin G, and α-chymotrypsin. nih.govresearchgate.netnih.gov These compounds typically act as competitive, alternate substrate inhibitors. nih.gov The mechanism involves acylation of the active site serine residue, forming a stable acyl-enzyme intermediate, which then undergoes slow deacylation. nih.gov

The inhibitory potency is highly dependent on the substituent at the 2-position. For instance, introducing an aromatic moiety at this position can lead to strong inhibition of chymase, cathepsin G, and chymotrypsin. researchgate.net Furthermore, electron-withdrawing groups at position 2 have been shown to enhance inhibitory activity by increasing the rate of acylation. nih.gov While direct studies on 2-Prop-1-en-2-yl-3,1-benzoxazin-4-one are not extensively reported, research on related 2-aryl and 2-alkyl analogues provides insight into the structure-activity relationships (SAR). For example, a series of 2-aryl-4H-3,1-benzoxazin-4-ones showed significant α-chymotrypsin inhibition, with IC50 values in the micromolar range. researchgate.net Another study on synthesized benzoxazinone derivatives identified compounds with IC50 values against α-chymotrypsin ranging from 6.5 to 341.1 μM. nih.gov

Table 1: Inhibition of Serine Proteases by Benzoxazinone Analogues

Compound/Analogue Class Target Enzyme Inhibition Data (IC50/Ki) Reference
2-Aryl-4H-3,1-benzoxazin-4-ones α-Chymotrypsin IC50: 5.42 ± 1.66 - 41.27 ± 1.33 μM researchgate.net
Substituted Benzoxazinones α-Chymotrypsin IC50: 6.5 - 341.1 μM nih.gov
2-Aryl-4H-3,1-benzoxazin-4-ones Pancreatic Elastase ID50 = 8.9 μM (for a nitro derivative) nih.gov
Substituted 4H-3,1-benzoxazin-4-ones Cathepsin G IC50: 0.84 - 5.5 μM nih.gov

Protoporphyrinogen Oxidase (PPO) Inhibition: The benzoxazinone structure is also central to a class of herbicides that act by inhibiting protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll (B73375) and heme biosynthesis. epa.govcambridge.org Herbicides like flumioxazin (B1672886) and trifludimoxazin, which contain a benzoxazinone core, are potent PPO inhibitors. epa.govcambridge.orgwho.int Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, causing rapid cell membrane disruption in susceptible plants. epa.gov Research into novel PPO inhibitors has led to the synthesis of pyrido[2,3-d]pyrimidine-2,4-dione−benzoxazinone hybrids, with some showing significantly higher activity against PPO than existing commercial herbicides. researchgate.net One such compound, 11q, demonstrated a Ki value of 0.0074 µM against tobacco PPO, which was about six times more potent than flumioxazin. researchgate.net

Receptor Binding and Ligand-Protein Interaction Profiling

Computational and experimental studies have been employed to understand how benzoxazinone derivatives bind to their protein targets. Molecular docking simulations are frequently used to predict binding modes and rationalize observed biological activity. nih.gov

For example, a high-throughput computational screening of a chemical library identified a derivative, 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl) phenyl]-1H-isoindole-1,3(2H)-dione, as a novel dual inhibitor of EGFR and HER2 kinases. researchgate.net Molecular dynamics simulations and binding free energy calculations suggested a high affinity for both receptors, which was later confirmed by in vitro kinase assays showing IC50 values of 37.24 nM for EGFR and 45.83 nM for HER2. researchgate.net

Docking studies on other benzoxazinone analogues reveal common interaction patterns. The binding of a 4H-3,1-benzoxazin-4-one derivative to the active site of Cathepsin G was shown to be dictated by the substituent at the 2-position. nih.gov A furan-2-yl group at this position was found to form unique hydrogen bonds with His44 and Ser181 residues in the enzyme's active site, contributing to its superior potency. nih.gov Similarly, reverse docking-based target fishing has been used to identify potential protein targets for 1,4-benzoxazin-2-one derivatives by analyzing their interactions with various protein structures. researchgate.net These interactions often involve a combination of hydrogen bonds, π–alkyl, and π–cation interactions. researchgate.net

Cellular Pathway Modulation in Biological Models (e.g., c-Myc regulation, proliferation assays)

Benzoxazinone derivatives have been shown to modulate key cellular pathways involved in cell growth, proliferation, and migration. A notable target is the c-Myc oncogene, which is overexpressed in a wide range of human cancers. nih.govnih.gov

A study on four synthesized benzoxazinone derivatives found that they could inhibit the proliferation and migration of several cancer cell lines, including SK-RC-42 (renal), SGC7901 (gastric), and A549 (lung) cells. nih.gov This anti-proliferative effect was positively associated with the downregulation of c-Myc mRNA expression in a dose-dependent manner. nih.gov The proposed mechanism involves the induction and stabilization of G-quadruplex structures in the promoter region of the c-Myc gene, which acts as a silencer element for transcription. nih.gov This was demonstrated at the molecular level using electrophoretic mobility shift assays (EMSA) and circular dichroism (CD) spectroscopy. nih.gov

Table 2: Cellular Effects of Benzoxazinone Analogues

Cell Line Assay Observed Effect Reference
SK-RC-42, SGC7901, A549 Proliferation Assay Dose-dependent inhibition of proliferation nih.gov
SK-RC-42, SGC7901, A549 Wound Healing Assay Significant hindrance of cell migration nih.gov
H7402, HeLa, SK-RC-42, SGC7901, A549 RT-PCR Dose-dependent downregulation of c-Myc mRNA nih.gov
P388 (Leukemia) Cell Cycle Analysis Significant alteration in cell cycle distribution nih.gov
KATOIII, Snu-5 (Gastric) Proliferation Assay GI50 values of 84.76 nM and 48.26 nM, respectively researchgate.net

Target Deconvolution Strategies for Novel Benzoxazinone Analogues

When a compound like a novel benzoxazinone analogue is discovered through phenotypic screening, identifying its direct molecular target is crucial for further development and understanding its mechanism of action. nuvisan.com Target deconvolution strategies are employed to bridge this gap between phenotype and target.

Modern approaches combine genetic and proteomic methods. nuvisan.comyoutube.com For a novel benzoxazinone analogue, this could involve:

CRISPR-based screening: Genome-wide CRISPR-Cas9 knockout, activation (CRISPRa), or interference (CRISPRi) screens can identify genes that, when modified, confer resistance or sensitivity to the compound, thereby pointing to the target or pathway. nuvisan.com

Proteomic Profiling: Techniques like thermal proteome profiling (TPP) or affinity chromatography using the benzoxazinone as bait can identify direct binding partners from the entire proteome.

Computational Approaches: In silico methods such as reverse docking or target fishing screen the compound against libraries of known protein structures to predict potential binding targets. researchgate.net This approach was used for 1,4-benzoxazin-2-ones to identify plausible protein targets based on favorable binding interactions. researchgate.net

These strategies, used alone or in combination, provide a powerful toolkit for elucidating the targets of new benzoxazinone analogues, facilitating rational drug design and the validation of new therapeutic hypotheses. nuvisan.com

Application of Chemical Biology Tools to Elucidate Biological Effects

Chemical biology provides a suite of tools to probe the biological effects of small molecules like this compound within complex biological systems.

Activity-Based Protein Profiling (ABPP): The reactivity of the benzoxazin-4-one scaffold makes it an ideal candidate for the design of activity-based probes (ABPs). researchgate.net An ABP based on this scaffold could be synthesized with a reporter tag (e.g., a fluorophore or biotin). This probe would covalently label active serine proteases in a proteome, allowing for their identification and the profiling of their activity in response to various stimuli. researchgate.net

Click Chemistry: This versatile chemical ligation strategy has been used to synthesize libraries of benzoxazin-3-one (B8392483) derivatives. nih.gov For instance, a double 1,3-dipolar cycloaddition reaction following a "click chemistry" approach was used to create complex heterocyclic systems for biological evaluation. nih.gov This allows for the rapid generation of diverse analogues to explore structure-activity relationships.

Molecular and Biophysical Assays: As mentioned previously, techniques like Electrophoretic Mobility Shift Assays (EMSA) and Circular Dichroism (CD) spectroscopy have been crucial in demonstrating that the anti-cancer effects of certain benzoxazinones are mediated through their interaction with DNA G-quadruplex structures in the c-Myc promoter. nih.gov These tools provide direct evidence of the molecular interactions underlying the observed cellular effects.

Through the application of these tools, researchers can move beyond simple efficacy studies to a detailed, mechanistic understanding of how benzoxazinone compounds function at the molecular and cellular levels.

Analytical Methodologies for Research Scale Detection and Quantification of 2 Prop 1 En 2 Yl 3,1 Benzoxazin 4 One in Complex Matrices

Chromatographic Separation Techniques for Benzoxazinone (B8607429) Derivatives

Chromatographic methods are fundamental for isolating 2-prop-1-en-2-yl-3,1-benzoxazin-4-one from other substances. The selection of a specific technique is dictated by the compound's chemical properties and the analytical goal.

High-Performance Liquid Chromatography (HPLC) is a primary tool for analyzing benzoxazinone derivatives, offering high resolution and sensitivity. acs.org For this compound, reversed-phase HPLC is commonly employed.

Method development focuses on optimizing several key parameters:

Stationary Phase: C18 or C12 columns are frequently used for their ability to separate moderately polar compounds like benzoxazinones. nih.govacs.org

Mobile Phase: A gradient elution using a mixture of water (often containing an acidifier like formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) is typical. fateallchem.dkresearchgate.net

Detection: UV detection is often used, with the wavelength set to a maximum absorbance of the benzoxazinone core to ensure high sensitivity. fateallchem.dkresearchgate.net However, for complex matrices like plant extracts, UV detection alone may be insufficient due to co-eluting impurities, making mass spectrometry a preferred detection method. fateallchem.dk

The optimization of the mobile phase gradient, flow rate, and column temperature is critical for achieving sharp peaks and reproducible results.

Table 1: Illustrative HPLC Method Parameters for Benzoxazinone Analysis

ParameterConditionPurpose
ColumnReversed-Phase C18, 4.6 x 250 mm, 4 µmProvides hydrophobic interactions for separating moderately polar compounds. acs.org
Mobile Phase A0.1% Formic Acid in WaterAqueous component; acid helps in producing sharper peaks.
Mobile Phase BAcetonitrileOrganic solvent for eluting the analyte.
GradientStart at 5% B, increase to 95% B over 20 minEnables separation of compounds with a broad range of polarities.
Flow Rate1.0 mL/minA standard rate for analytical separations. acs.org
DetectionUV at 254 nm or 280 nmWavelengths where the benzoxazinone structure absorbs light. researchgate.net

Gas Chromatography (GC) is a viable alternative for analyzing volatile and thermally stable compounds. While some benzoxazinones can be analyzed directly, others may require derivatization to increase their volatility and prevent degradation at high temperatures. acs.org Silylation is a common derivatization technique for compounds with active hydrogens. A non-polar capillary column is typically used for the separation of the resulting derivatives.

Thin-Layer Chromatography (TLC) is a quick and inexpensive method for qualitatively monitoring the progress of a chemical reaction and assessing the purity of the product. itwreagents.comlibretexts.org A spot of the reaction mixture is applied to a TLC plate (e.g., silica (B1680970) gel), which is then developed in a solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). rochester.edu The separated compounds are visualized, often under UV light. rochester.edu The retention factor (Rf) is used to track the consumption of starting materials and the formation of the product. rochester.eduresearchgate.net The use of a "cospot," where the reaction mixture is spotted on top of the starting material, helps to confirm the identity of the spots, especially when the Rf values are similar. libretexts.orgrochester.edu

Hyphenated Techniques for Enhanced Analysis and Structural Confirmation

Coupling chromatography with mass spectrometry provides both separation and detailed structural information.

LC-MS is a powerful technique for the analysis of benzoxazinones in complex samples. acs.orgresearchgate.net After separation by HPLC, the analyte is introduced into a mass spectrometer. Electrospray ionization (ESI) is commonly used to generate molecular ions, which confirm the molecular weight of the compound. nih.govacs.org Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, providing a characteristic pattern that aids in structural elucidation. nih.govacs.org This technique offers high sensitivity and selectivity, with detection limits in the low nanogram per microliter range. nih.govacs.org Quantitative analysis is often performed in the multiple reaction monitoring (MRM) mode for enhanced specificity. acs.orgnih.gov

Table 2: Representative LC-MS/MS Parameters for Benzoxazinone Analysis

ParameterDescription
Ionization ModeElectrospray Ionization (ESI), often in negative or positive mode. fateallchem.dk
Scan ModeFull scan for parent ion identification; MRM for quantification. acs.orgnih.gov
Parent Ion (m/z)Corresponds to the protonated or deprotonated molecule [M+H]+ or [M-H]-.
Fragment Ions (m/z)Characteristic fragments resulting from collision-induced dissociation.

GC-MS is another valuable hyphenated technique, particularly for volatile derivatives of benzoxazinones. acs.org Following GC separation, the analyte is ionized, typically by electron ionization (EI), which causes extensive and reproducible fragmentation. The resulting mass spectrum serves as a molecular fingerprint that can be compared to spectral libraries for definitive identification.

Spectrophotometric and Fluorometric Approaches for Research-Level Quantification

There is no available scientific literature detailing the spectrophotometric or fluorometric properties of this compound. Key experimental data required for quantification using these methods, such as:

Wavelength of maximum absorbance (λmax) in various solvents

Molar absorptivity coefficient (ε)

Excitation and emission wavelengths for fluorescence

Fluorescence quantum yield (Φf)

have not been reported. Studies on other benzoxazinone derivatives show that they can exhibit UV absorption and fluorescence, often influenced by their specific substituents and the solvent used. nih.govias.ac.inacs.orgias.ac.in However, without experimental data for this compound, no specific quantitative method can be described.

Method Validation for Research Applications (e.g., linearity, precision, accuracy, limit of detection)

For a research-level analytical method, validation would typically involve the determination of the following, none of which are documented for this compound:

Linearity and Range : Establishing a concentration range over which the instrumental response is proportional to the analyte concentration.

Precision : Assessing the degree of scatter between a series of measurements, usually expressed as the relative standard deviation (RSD).

Accuracy : Determining the closeness of the measured value to the true value, often assessed using spiked samples.

Limit of Detection (LOD) : The lowest concentration of the analyte that can be reliably detected.

Limit of Quantification (LOQ) : The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

While method validation studies have been performed for other benzoxazine (B1645224) derivatives, such as those used in pharmaceuticals or novel psychoactive substances, the results are specific to those molecules and their respective matrices. researchgate.netjaper.inunipd.it

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Prop-1-en-2-yl-3,1-benzoxazin-4-one, and how can purity be ensured?

  • Methodology : The compound can be synthesized via cyclization of substituted anthranilic acid derivatives. For example, refluxing N-acetyl anthranilic acid with acetic anhydride yields benzoxazinone derivatives. Recrystallization using a 1:1 acetone-petroleum ether mixture improves purity . Characterization via 1H^1H, 13C^{13}C, and 15N^{15}N NMR spectroscopy is critical for structural confirmation .

Q. How can spectroscopic techniques (NMR, IR) distinguish 3,1-benzoxazin-4-one derivatives from structurally similar heterocycles?

  • Methodology : Key IR absorptions (e.g., C=O stretching at ~1700–1750 cm1^{-1}) and NMR signals (e.g., deshielded carbonyl carbon at ~160–165 ppm in 13C^{13}C NMR) confirm the benzoxazinone core. Substituent-specific shifts (e.g., prop-1-en-2-yl groups) aid differentiation from analogues like quinazolinones .

Q. What experimental protocols ensure reproducibility in benzoxazinone synthesis?

  • Methodology : Follow standardized procedures, such as those in and :

  • Use stoichiometric ratios of anthranilic acid derivatives and acylating agents.
  • Monitor reaction progress via TLC.
  • Include detailed spectral data and crystallographic validation (e.g., SHELX refinement) in supplementary materials .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of 3,1-benzoxazin-4-ones in Friedel-Crafts reactions?

  • Methodology : Substituents at the 2-position (e.g., prop-1-en-2-yl) modulate electrophilicity. For example, electron-withdrawing groups enhance reactivity in AlCl3_3-catalyzed acylation with aromatic hydrocarbons. Monitor reaction outcomes via HPLC and X-ray crystallography to correlate substituent effects with product distribution .

Q. What strategies improve the hydrolytic stability and selectivity of 3,1-benzoxazin-4-ones as serine protease inhibitors?

  • Methodology : Introduce bulky substituents (e.g., 2-iodophenylamino groups) to sterically hinder hydrolysis. Assess inhibitory potency against C1r and off-target proteases (e.g., trypsin) using enzyme kinetics (IC50_{50} measurements). Validate selectivity via molecular docking (AutoDock 4.0) and crystallographic binding studies .

Q. How can discrepancies in reported biological activities of benzoxazinone derivatives be resolved?

  • Methodology : Cross-validate studies by:

  • Replicating assays under identical conditions (pH, temperature).
  • Confirming compound purity via HPLC and elemental analysis.
  • Analyzing structural variations (e.g., substituent position) using computational models (e.g., DFT for electronic effects) .

Q. What crystallographic refinements are critical for resolving disorder in 3,1-benzoxazin-4-one structures?

  • Methodology : Use SHELXL for high-resolution refinement:

  • Apply anisotropic displacement parameters for non-H atoms.
  • Model disorder with split positions and occupancy refinement.
  • Validate geometry via WinGX/ORTEP for Windows to ensure bond-length/angle accuracy .

Q. How can molecular docking predict the binding modes of 3,1-benzoxazin-4-ones to therapeutic targets?

  • Methodology : Perform rigid/flexible docking (AutoDock 4.0) using crystal structures of targets (e.g., C1r protease). Optimize force field parameters for ligand torsional flexibility. Validate predictions with MD simulations and compare RMSD values (<2.0 Å) to experimental co-crystal structures .

Data Presentation Guidelines

  • Structural Data : Include CIF files for crystallographic data, with refinement details (R1_1, wR2_2) and hydrogen-bonding networks .
  • Biological Assays : Report IC50_{50} values with standard deviations and statistical significance (p < 0.05). Use scatter plots for dose-response curves .
  • Spectral Data : Provide full NMR assignments in supplementary materials, referencing TMS or solvent peaks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.